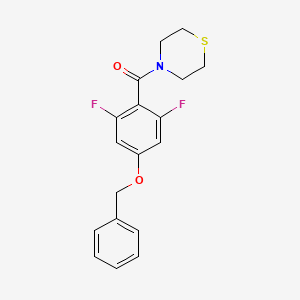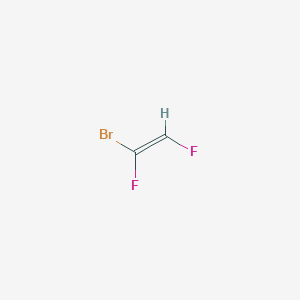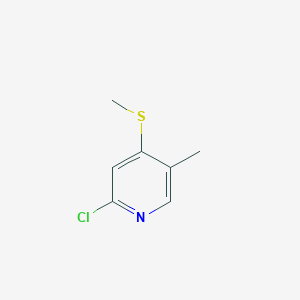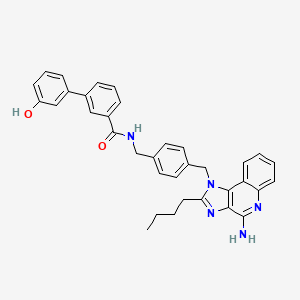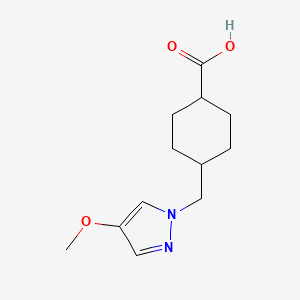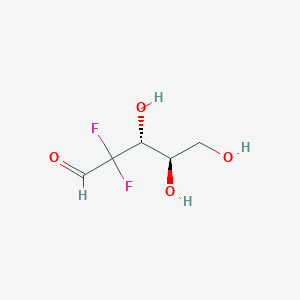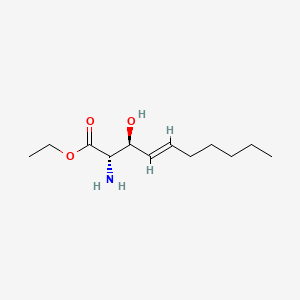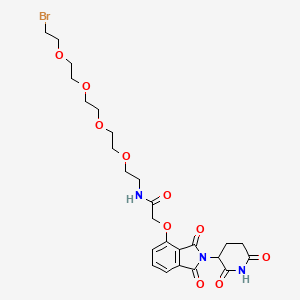
Thalidomide-O-acetamido-PEG5-C2-Br
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-acetamido-PEG5-C2-Br: is a synthetic compound that incorporates thalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a bromine atom. This compound is part of a class of molecules known as PROTACs (PROteolysis TArgeting Chimeras), which are designed to target and degrade specific proteins within cells. The addition of the PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in scientific research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-PEG5-C2-Br involves several steps:
Thalidomide Activation: Thalidomide is first activated by reacting with a suitable reagent to introduce a functional group that can be linked to the PEG chain.
PEG Linker Attachment: The activated thalidomide is then reacted with a PEG5 linker, which is a polyethylene glycol chain consisting of five ethylene glycol units. This step typically involves the use of coupling reagents and catalysts to facilitate the reaction.
Bromination: The final step involves the introduction of a bromine atom to the PEG chain. This can be achieved through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide and PEG linkers are synthesized and purified.
Automated Coupling: Automated systems are used to couple thalidomide with PEG linkers efficiently.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: Thalidomide-O-acetamido-PEG5-C2-Br can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The PEG linker can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled temperature and pH conditions.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the PEG linker.
Major Products Formed:
Substitution Products: New compounds with different functional groups replacing the bromine atom.
Oxidation and Reduction Products: Altered thalidomide derivatives with different oxidation states.
Hydrolysis Products: Breakdown products of the PEG linker and thalidomide.
科学的研究の応用
Chemistry: Thalidomide-O-acetamido-PEG5-C2-Br is used in chemical research to study the effects of PEGylation on drug solubility and bioavailability. It serves as a model compound for developing new PROTACs with improved properties.
Biology: In biological research, this compound is used to investigate protein degradation pathways. It helps in understanding how PROTACs can selectively target and degrade specific proteins, providing insights into cellular processes and disease mechanisms.
Medicine: this compound has potential therapeutic applications in treating diseases such as cancer and autoimmune disorders. Its ability to degrade specific proteins makes it a promising candidate for targeted therapies.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It serves as a prototype for designing PROTACs with enhanced efficacy and safety profiles.
作用機序
Thalidomide-O-acetamido-PEG5-C2-Br exerts its effects through the PROTAC mechanism. It consists of two ligands connected by a PEG linker:
Thalidomide Ligand: Binds to the cereblon protein, which is part of the E3 ubiquitin ligase complex.
Target Protein Ligand: Binds to the target protein that needs to be degraded.
The binding of both ligands brings the target protein in close proximity to the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process effectively reduces the levels of the target protein within the cell, modulating cellular pathways and exerting therapeutic effects.
類似化合物との比較
Thalidomide-PEG5-COOH: Similar to Thalidomide-O-acetamido-PEG5-C2-Br but with a carboxyl group instead of a bromine atom.
Thalidomide-O-amido-PEG-C2-NH2: Contains an amido group instead of an acetamido group and a different PEG linker length.
Lenalidomide-PEG5-C2-Br: A derivative of lenalidomide with a similar PEG linker and bromine atom.
Uniqueness: this compound is unique due to its specific combination of thalidomide, PEG linker, and bromine atom. This combination enhances its solubility, bioavailability, and ability to degrade target proteins effectively. Its unique structure makes it a valuable tool in scientific research and potential therapeutic applications.
特性
分子式 |
C25H32BrN3O10 |
|---|---|
分子量 |
614.4 g/mol |
IUPAC名 |
N-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C25H32BrN3O10/c26-6-8-35-10-12-37-14-15-38-13-11-36-9-7-27-21(31)16-39-19-3-1-2-17-22(19)25(34)29(24(17)33)18-4-5-20(30)28-23(18)32/h1-3,18H,4-16H2,(H,27,31)(H,28,30,32) |
InChIキー |
FTRCQHAIWIUTKM-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


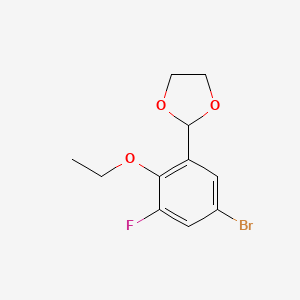
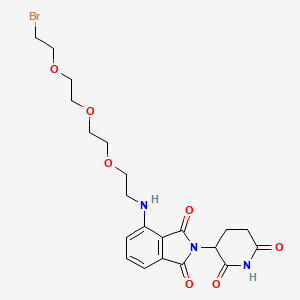

![2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one](/img/structure/B14765226.png)
